Bromo-PEG3-phosphonic acid diethyl ester

PROTAC Linker PEG Linker Structure-Activity Relationship (SAR)

Bromo-PEG3-phosphonic acid diethyl ester (MW 377.2 g/mol) is a premier heterobifunctional PEG3 linker for PROTAC development. Its terminal bromine enables efficient SN2 conjugation to amine/thiol-bearing ligands, while the diethyl phosphonate group allows durable anchoring to metal oxide surfaces post-hydrolysis. With a calculated LogP of -0.02, it delivers the balanced hydrophilicity essential for cell permeability and ternary complex formation—making it the superior starting point for linker SAR studies over shorter (PEG2) or longer (PEG5) analogs. Ideal for building stable, cell-permeable degraders and PEGylated nanoparticle coatings.

Molecular Formula C12H26BrO6P
Molecular Weight 377.21 g/mol
Cat. No. B606395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-phosphonic acid diethyl ester
SynonymsBromo-PEG3-phosphonic acid diethyl ester
Molecular FormulaC12H26BrO6P
Molecular Weight377.21 g/mol
Structural Identifiers
InChIInChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3
InChIKeyWDIGPIACFQMAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG3-phosphonic acid diethyl ester: Key Properties and Role as a PROTAC Linker for Targeted Protein Degradation


Bromo-PEG3-phosphonic acid diethyl ester (CAS 1148026-98-5) is a heterobifunctional polyethylene glycol (PEG)-based linker molecule. It is characterized by a terminal bromine atom, a three-unit polyethylene glycol (PEG3) spacer, and a diethyl phosphonate group . This compound is a foundational building block in the synthesis of proteolysis-targeting chimeras (PROTACs), where its dual functionality enables the covalent conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a target protein of interest . Its design prioritizes aqueous solubility and provides a versatile chemical handle for bioconjugation.

Why Generic PEG Linker Substitution Fails: The Critical Role of PEG Length and Terminal Functionality in PROTAC Performance


Direct substitution of Bromo-PEG3-phosphonic acid diethyl ester with a structurally similar PEG linker is not a trivial exercise in PROTAC development. While all PEG-based linkers share a common backbone, variations in linker length (e.g., PEG2 vs. PEG3 vs. PEG5) and terminal functional groups (e.g., bromo-alkyl vs. propargyl) profoundly alter the physicochemical properties of the resulting PROTAC molecule. These differences can dramatically impact aqueous solubility, cell permeability, and most critically, the formation of a stable and productive ternary complex between the target protein and the E3 ligase [1]. The specific balance of hydrophilicity and chain length offered by Bromo-PEG3-phosphonic acid diethyl ester is therefore a key, non-interchangeable parameter that directly influences the efficacy of a PROTAC degrader and the validity of downstream biological assays.

Quantitative Evidence for Selecting Bromo-PEG3-phosphonic acid diethyl ester over Key Structural Analogs


Molecular Weight and PEG Chain Length: Balancing Solubility and Cell Permeability for Optimal PROTAC Design

The choice of linker length is critical in PROTAC design. Bromo-PEG3-phosphonic acid diethyl ester (MW 377.2 g/mol) provides an intermediate chain length between shorter (PEG2, MW ~333.2 g/mol) and longer (PEG5, MW ~465.3 g/mol) analogs . This intermediate size is often empirically determined to provide a favorable balance between sufficient aqueous solubility, which is enhanced by the hydrophilic PEG chain, and acceptable cell permeability, which can be negatively impacted by increasing molecular weight and hydrophilicity [1]. While optimal linker length is ultimately target-dependent, the PEG3 variant serves as a crucial starting point for SAR studies.

PROTAC Linker PEG Linker Structure-Activity Relationship (SAR) Drug Design

Chemical Reactivity: Electrophilic Bromine Enables Versatile Nucleophilic Substitution Conjugation

Bromo-PEG3-phosphonic acid diethyl ester is terminated with a bromine atom, a potent electrophile that undergoes selective nucleophilic substitution (S_N2) reactions . This reactivity is a critical point of differentiation from other terminal groups. For instance, Propargyl-PEG3-phosphonic acid diethyl ester (MW 308.3 g/mol) features an alkyne group, which necessitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry for conjugation . The bromine group offers a direct, single-step conjugation pathway with readily available nucleophiles like amines or thiols, potentially simplifying synthetic workflows and avoiding the use of copper catalysts.

Bioconjugation Nucleophilic Substitution PROTAC Synthesis Linker Chemistry

Phosphonate Ester Functionality: A Protected Handle for Downstream Modification and Improved Stability

The compound features a diethyl phosphonate group, which is a protected form of phosphonic acid. This is a key distinction from analogs like Bromo-PEG2-phosphonic acid ethyl ester (MW 333.16 g/mol), which may contain a phosphonic acid group . The ester form is generally more stable under storage and handling conditions and can be hydrolyzed under controlled conditions to reveal the free phosphonic acid. This acid moiety is well-known for its ability to form strong, stable bonds with metal oxide surfaces, a property leveraged in surface modification and nanomaterial functionalization . This latent functionality provides a second, orthogonal handle for bioconjugation or material attachment.

Prodrug Strategy Chemical Stability Surface Modification Phosphonic Acid

Physicochemical Profile: LogP and TPSA Data Indicate Balanced Lipophilicity for Cellular Uptake

The calculated partition coefficient (LogP) for Bromo-PEG3-phosphonic acid diethyl ester is -0.02 , indicating a near-equal affinity for both aqueous and lipid environments. This balance is often desirable in drug design, as it suggests the molecule can both dissolve in biological fluids and passively diffuse across cell membranes [1]. In contrast, a more hydrophilic analog like m-PEG3-phosphonic acid ethyl ester (with a methoxy terminus) is expected to have a lower (more negative) LogP, which may enhance solubility but could potentially limit passive cell permeability. While LogP is just one predictor, this data point suggests a favorable starting point for achieving a desirable ADME profile.

Lipophilicity Cell Permeability Physicochemical Properties Drug-Likeness

Ideal Research and Industrial Applications for Bromo-PEG3-phosphonic acid diethyl ester Based on Quantitative Evidence


PROTAC Linker SAR Studies Requiring a Versatile, Mid-Length PEG Scaffold

When initiating a new PROTAC program, the specific target and E3 ligase pair will dictate the optimal linker geometry. Bromo-PEG3-phosphonic acid diethyl ester (MW 377.2 g/mol) provides a crucial intermediate linker length for structure-activity relationship (SAR) exploration. Its balanced LogP of -0.02 makes it an excellent starting point for assessing the impact of linker on cellular permeability and ternary complex formation, allowing researchers to empirically determine if a shorter or longer linker would be beneficial for their specific target system.

Synthesis of PROTACs via Direct Nucleophilic Substitution with Amine- or Thiol-Containing Ligands

The terminal bromine group of this compound is a powerful electrophile, enabling efficient and selective S_N2 conjugation with a wide range of nucleophiles . This makes it the preferred linker when the E3 ligase ligand or target protein ligand contains a primary amine or a free thiol. This straightforward, single-step conjugation strategy can be more synthetically efficient than using a 'click' chemistry-based linker like Propargyl-PEG3-phosphonic acid diethyl ester, especially when the payload is sensitive to copper catalysts .

Functionalization of Nanomaterials and Biosensors via Latent Phosphonic Acid Anchor

The diethyl phosphonate group serves as a stable, protected precursor to a phosphonic acid. Upon controlled hydrolysis, the resulting phosphonic acid forms extremely robust covalent bonds with metal oxide surfaces (e.g., TiO2, ITO, Fe3O4) . This makes Bromo-PEG3-phosphonic acid diethyl ester uniquely suited for creating durable PEG coatings on nanoparticles or electrodes. In this context, the bromo- group can first be used to attach a biomolecule or fluorophore, and the phosphonate ester can be subsequently deprotected to anchor the entire construct to a device surface .

Development of PROTACs with Predicted Favorable Cell Permeability

A major hurdle in PROTAC development is achieving sufficient cell permeability for the large, heterobifunctional molecule. The calculated LogP of -0.02 for Bromo-PEG3-phosphonic acid diethyl ester is a key quantitative indicator of its balanced lipophilicity. When compared to more hydrophilic PEG linkers, this property suggests it may be a superior choice for initial studies, as it is more likely to yield a PROTAC molecule capable of passively diffusing across cell membranes and engaging its intracellular targets .

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